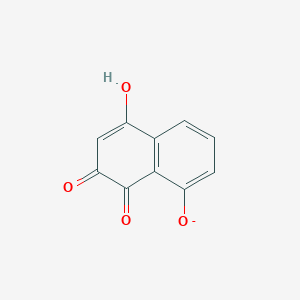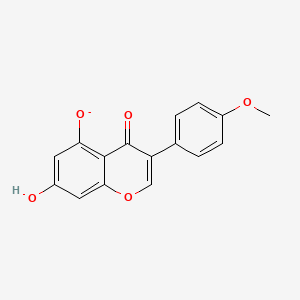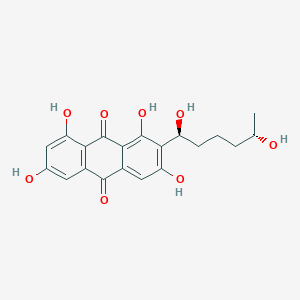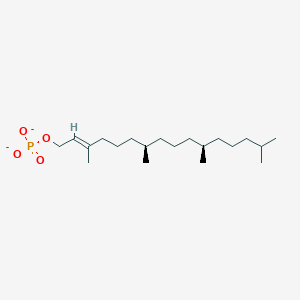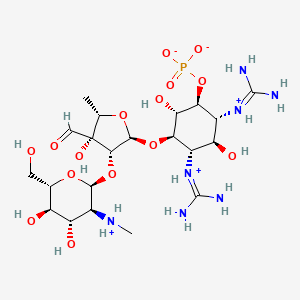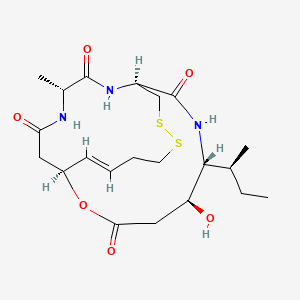
spiruchostatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiruchostatin B is a natural product isolated from the culture broth of Pseudomonas species. It belongs to the FK228-family of natural products and is known for its potent histone deacetylase inhibitory activities and antineoplastic properties . This compound has a unique bicyclic depsipeptide structure with a disulfide linkage, which is crucial for its bioactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of spiruchostatin B involves a five-step process that includes an asymmetric aldol reaction. This synthesis can be carried out using an automated synthesizer to provide the crucial structure of cysteine-containing, depsipeptidic natural products . The synthetic route typically starts with the polymerization of building blocks, including derivatives of l-cysteine, malonyl CoA units, d-alanine, d-cysteine, and derivatives of l-valine or l-isoleucine .
Industrial Production Methods: Industrial production of this compound involves the overexpression of the spiruchostatin biosynthetic gene cluster in Pseudomonas species. This gene cluster encodes a hybrid nonribosomal peptide synthetase-polyketide synthase pathway, which is similar to that of FK228 . Overexpression of pathway regulatory genes can significantly increase the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Spiruchostatin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of this compound include modified depsipeptides with enhanced histone deacetylase inhibitory activities. These modifications can lead to the development of more potent analogs for therapeutic applications .
Applications De Recherche Scientifique
Spiruchostatin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a histone deacetylase inhibitor, making it a valuable tool in epigenetic research and cancer therapy . Its ability to enhance gene expression and selectively inhibit class I histone deacetylases makes it a promising candidate for developing new chemotherapeutic agents .
Mécanisme D'action
Spiruchostatin B exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones and increased gene expression . This inhibition induces apoptosis in cancer cells through the production of reactive oxygen species and the activation of the mitochondrial pathway . The compound also activates Fas, caspase-8, and caspase-3, further promoting apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Spiruchostatin B is similar to other compounds in the FK228-family, including FK228 (romidepsin), FR901375, and thailandepsins . These compounds share a similar bicyclic depsipeptide structure and histone deacetylase inhibitory activities.
Uniqueness: What sets this compound apart from its analogs is its specific structure, which includes a derivative of l-isoleucine instead of l-valine found in spiruchostatin A . This structural difference contributes to its unique bioactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H33N3O6S2 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
(1S,5S,6R,9S,15E,20R)-6-[(2S)-butan-2-yl]-5-hydroxy-20-methyl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone |
InChI |
InChI=1S/C21H33N3O6S2/c1-4-12(2)19-16(25)10-18(27)30-14-7-5-6-8-31-32-11-15(21(29)24-19)23-20(28)13(3)22-17(26)9-14/h5,7,12-16,19,25H,4,6,8-11H2,1-3H3,(H,22,26)(H,23,28)(H,24,29)/b7-5+/t12-,13+,14+,15+,16-,19+/m0/s1 |
Clé InChI |
MJHZJODQLYCXHE-WXZCCWHXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C)O |
SMILES canonique |
CCC(C)C1C(CC(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C)O |
Synonymes |
(1S,7E,9S,13S,14R,19R)-14-sec-butyl-13-hydroxy-19-methyl-3,4-dithia-15,17,20-triazabicyclo(7.7.6)docos-7-ene-11,16,18,21-tetrone spiruchostatin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


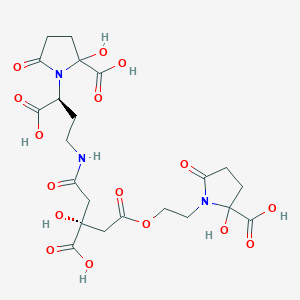
![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)
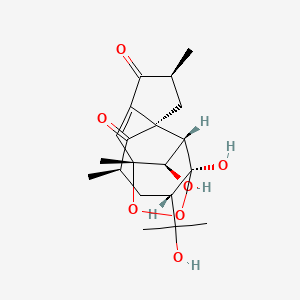
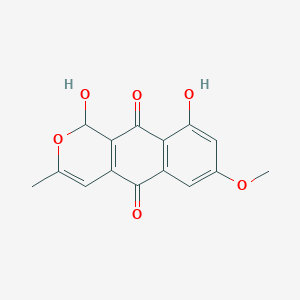
![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)
